molecular formula C14H15NO7 B4014529 methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate

methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B4014529
M. Wt: 309.27 g/mol
InChI Key: HBLYYVCCSAXWOJ-BJMVGYQFSA-N
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Description

Methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitro and methoxy groups in the phenyl ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with methyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Reduction: Amino derivatives, alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[(4-nitrophenyl)methylidene]-3-oxobutanoate
  • Methyl (2E)-2-[(4,5-dimethoxyphenyl)methylidene]-3-oxobutanoate
  • Methyl (2E)-2-[(4-methoxy-2-nitrophenyl)methylidene]-3-oxobutanoate

Uniqueness

Methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate is unique due to the presence of both nitro and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-8(16)10(14(17)22-4)5-9-6-12(20-2)13(21-3)7-11(9)15(18)19/h5-7H,1-4H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLYYVCCSAXWOJ-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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